Loxoribine
Overview
Description
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . It is a strong Toll-like receptor 7 (TLR7) agonist . TLR7 and TLR8 are endosomal pattern recognition receptors that play an important role in the antiviral immune response .
Synthesis Analysis
Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity . A strict dependency of the electronic configuration of the heterocyclic system was also observed to influence the agonistic activity .
Molecular Structure Analysis
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .
Chemical Reactions Analysis
Loxoribine is a guanosine analog derivatized at positions N7 and C8 . Several synthetic heterocyclic small molecules like loxoribine demonstrated TLR7/8 agonistic activity . Relatively modest structural changes in such molecules result in major variation in the TLR7 and/or TLR8 activity .
Physical And Chemical Properties Analysis
Loxoribine is provided as a white to off-white solid . It is soluble in DMSO up to 100 mM . The CAS number for Loxoribine is 121288-39-9 .
Scientific Research Applications
Immunostimulatory and Adjuvant Activities
Loxoribine is recognized for its ability to activate cells of the innate immune system selectively via the Toll-like receptor (TLR) 7/MyD88-dependent signaling pathway, establishing a strong relationship within the TLR7, 8, and 9 subfamily. It has been shown to induce cellular activation that depends on the acidification and maturation of endosomes, targeting MyD88 to vesicular structures with lysosomal characteristics, which resembles the mode of TLR9 activation by CpG-DNA (Heil et al., 2003). Furthermore, loxoribine's adjuvant activity has been observed in cancer therapy, where it enhances the immunogenicity of vaccines and immunotherapeutic strategies against tumors (Goodman et al., 1995).
Anti-Tumor Responses
Loxoribine's role in anti-tumor responses has been documented through its synthetic adjuvant properties in tumor vaccines and immunotherapy. It has been found to inhibit the metastasis of B16 melanoma cells and significantly enhance the efficacy of tumor vaccines in mice, suggesting potential applications in tumor therapy and as an immunomodulator (Pope et al., 1994).
Modulation of Immune Responses
Loxoribine modulates immune responses through the selective activation of TLR7, inducing maturation and stimulating the Th-1- and Th-17-polarizing capability of human monocyte-derived dendritic cells. This effect suggests its utility in enhancing specific cell-mediated immune responses (Džopalić et al., 2010).
Impact on Chronic Lymphocytic Leukemia (CLL)
Studies have indicated that loxoribine induces B-CLL cells to enter and traverse the cell cycle, demonstrating a proliferative response in cells from a majority of patients. This characteristic suggests its potential value in therapeutic strategies aiming to sensitize leukemic cells to cytotoxic drugs, thereby opening new perspectives for the treatment of chronic leukemia (Goodman et al., 1996).
Enhancement of Natural Killer Cell Activity
Loxoribine has been shown to activate murine natural killer (NK) cells in vivo, enhancing NK cell activity in a dose-related manner. This activation suggests its potential for use in strategies aimed at boosting innate immune responses against various pathogens and tumors (Pope et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Loxoribine | |
CAS RN |
121288-39-9 | |
Record name | Loxoribine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxoribine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxoribine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXORIBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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